molecular formula C25H34N2O6 B8116095 Fmoc-N-amido-PEG4-amine

Fmoc-N-amido-PEG4-amine

Cat. No.: B8116095
M. Wt: 458.5 g/mol
InChI Key: SFBXNHPYPRTXQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-amido-PEG4-amine is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, an amido linkage, and a PEG chain with four ethylene glycol units. This compound is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its hydrophilic nature and ability to enhance solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-amido-PEG4-amine typically involves the following steps:

    Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.

    PEGylation: The protected amine is then reacted with a PEG chain containing a terminal carboxylic acid group. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-amido-PEG4-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Piperidine in DMF.

    Coupling Agents: EDC, DIC, NHS.

Major Products:

Mechanism of Action

The primary mechanism of action of Fmoc-N-amido-PEG4-amine involves its role as a linker in bioconjugation reactions. The Fmoc group protects the amine during synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can form stable amide bonds with carboxylic acids, facilitating the conjugation of various molecules. This property is particularly valuable in the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, promoting targeted protein degradation .

Comparison with Similar Compounds

  • Fmoc-N-amido-PEG2-amine
  • Fmoc-N-amido-PEG8-amine
  • Fmoc-N-amido-PEG12-amine

Comparison: Fmoc-N-amido-PEG4-amine is unique due to its intermediate PEG chain length, which provides a balance between solubility and stability. Compared to shorter PEG chains (e.g., Fmoc-N-amido-PEG2-amine), it offers better solubility in aqueous media. In contrast, longer PEG chains (e.g., Fmoc-N-amido-PEG8-amine and Fmoc-N-amido-PEG12-amine) may provide enhanced solubility but could potentially affect the stability and bioactivity of the conjugated molecules .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O6/c26-9-11-29-13-15-31-17-18-32-16-14-30-12-10-27-25(28)33-19-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,24H,9-19,26H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFBXNHPYPRTXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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